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molecular formula C13H17NO2 B8023749 1-Benzyl-3-hydroxy-4,4-dimethylpyrrolidin-2-one

1-Benzyl-3-hydroxy-4,4-dimethylpyrrolidin-2-one

Cat. No. B8023749
M. Wt: 219.28 g/mol
InChI Key: QGIAXCPKXOERCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08987268B2

Procedure details

A mixture of 3-hydroxy-4,4-dimethyldihydrofuran-2(3H)-one (4.5 g, 34.6 mmol), phenylmethanamine (5.66 mL, 51.9 mmol) and p-toluenesulfonic acid (0.595 g, 3.46 mmol) was sealed in a reaction vial and heated in microwave at 210° C. for 3 h. The mixture was diluted with ethyl acetate (300 mL). The organic layer was washed with 1N HCl (30 mL) three times, brine (20 mL), dried and concentrated. The residue was purified via silica gel chromatography, eluting with 20-50% ethyl acetate in hexanes, to give the title compound as a yellow oil (3.4 g, 45% yield). 1H NMR (400 MHz, CHLOROFORM-d) δ 7.37-7.29 (m, 3H), 7.26-7.22 (m, 2H), 4.55-4.36 (m, 2H), 4.02 (s, 1H), 3.37 (br. s., 1H), 3.00-2.83 (m, 2H), 1.18 (s, 3H), 0.96 (s, 3H); MS (ES+) m/z: 219.1, 220.1 (M+H); LC retention time: 2.83 min (analytical HPLC Method I).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
5.66 mL
Type
reactant
Reaction Step One
Quantity
0.595 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
45%

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[C:6]([CH3:8])([CH3:7])[CH2:5][O:4][C:3]1=O.[C:10]1([CH2:16][NH2:17])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>C(OCC)(=O)C>[CH2:16]([N:17]1[CH2:5][C:6]([CH3:8])([CH3:7])[CH:2]([OH:1])[C:3]1=[O:4])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
OC1C(OCC1(C)C)=O
Name
Quantity
5.66 mL
Type
reactant
Smiles
C1(=CC=CC=C1)CN
Name
Quantity
0.595 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
210 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was sealed in a reaction vial
WASH
Type
WASH
Details
The organic layer was washed with 1N HCl (30 mL) three times, brine (20 mL)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified via silica gel chromatography
WASH
Type
WASH
Details
eluting with 20-50% ethyl acetate in hexanes

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(C(C(C1)(C)C)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 44.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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